molecular formula C14H16N2O3 B1418520 Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate CAS No. 1154319-51-3

Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate

Cat. No.: B1418520
CAS No.: 1154319-51-3
M. Wt: 260.29 g/mol
InChI Key: UROSVQYEAWQLMV-UHFFFAOYSA-N
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Description

“Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate” is a chemical compound with the CAS Number: 1154319-51-3 . It has a molecular weight of 260.29 and is typically stored at room temperature . The compound is an oil in its physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H16N2O3/c1-10(12-5-3-4-7-15-12)16-9-11-6-8-19-13(11)14(17)18-2/h3-8,10,16H,9H2,1-2H3 . The InChI key is UROSVQYEAWQLMV-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is an oil in its physical form . It has a molecular weight of 260.29 and is typically stored at room temperature .

Scientific Research Applications

Amplification of Phleomycin

In the study of heterobicycles as amplifiers of phleomycin, derivatives of pyridinylpyrimidines, including compounds similar to Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate, showed activities against Escherichia coli (Brown & Cowden, 1982).

Antibacterial Activities

A 2020 study investigated the antibacterial properties of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, a compound structurally related to this compound. The research focused on synthesizing and characterizing the chelating properties of furan ring-containing organic ligands, showing diverse activity inhibition against bacteria (Patel, 2020).

Cytotoxicity Against Cancer Cells

In 2019, derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate, closely related to the target compound, were prepared and studied for cytotoxicity against cancer cell lines and Gram-positive and Gram-negative bacteria. One derivative showed potent biological activity with significant cytotoxic effects (Phutdhawong et al., 2019).

Furan Ring Transformations

Research on the transformations of furan ring-containing compounds like N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, related to the target compound, showed the synthesis of new fused heterocyclic systems. The focus was on understanding the acid-catalyzed transformations and furan ring recyclization (Stroganova et al., 2016).

Synthesis of Novel Compounds

The synthesis of Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate and its conversion to various novel compounds, including antimicrobial agents, is relevant to the study of furan derivatives. These novel compounds have been screened for antimicrobial activity (Ravindra et al., 2008).

Properties

IUPAC Name

methyl 3-[(1-pyridin-2-ylethylamino)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10(12-5-3-4-7-15-12)16-9-11-6-8-19-13(11)14(17)18-2/h3-8,10,16H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROSVQYEAWQLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NCC2=C(OC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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